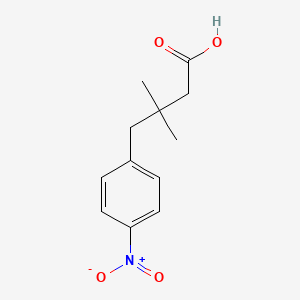
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is characterized by the presence of a nitrophenyl group attached to a butanoic acid backbone, which is further substituted with two methyl groups at the 3-position. The molecular formula of this compound is C12H15NO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,3-dimethylbutanoic acid to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3,3-Dimethyl-4-(4-aminophenyl)butanoic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Esterification: Methyl or ethyl esters of this compound.
科学的研究の応用
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.
類似化合物との比較
Similar Compounds
3,3-Dimethylbutanoic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylbutanoic acid: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
33209-64-2 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
3,3-dimethyl-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-12(2,8-11(14)15)7-9-3-5-10(6-4-9)13(16)17/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChIキー |
DJHDFMZFVVNZCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


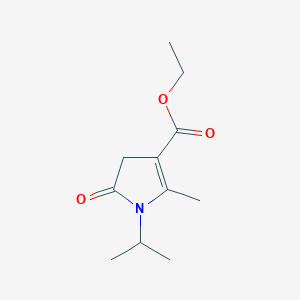

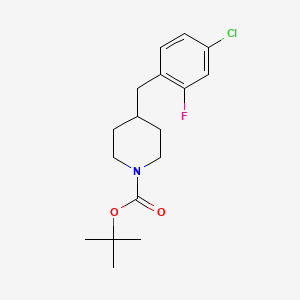
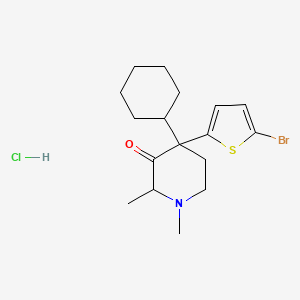
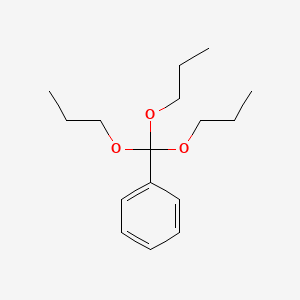
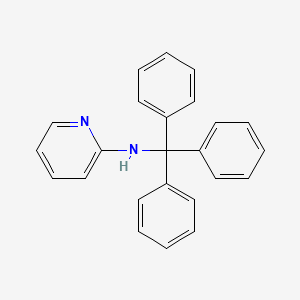

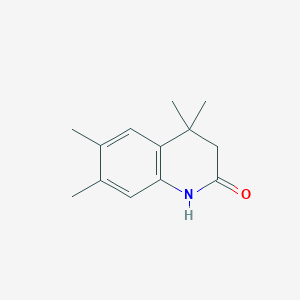
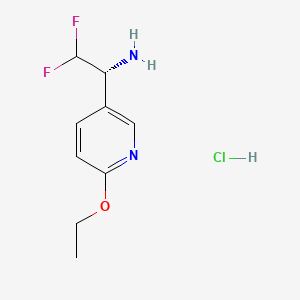
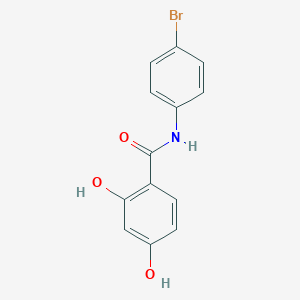
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
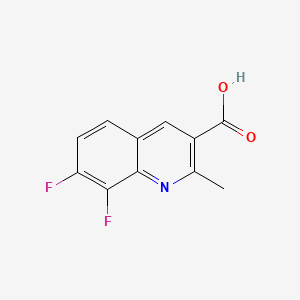
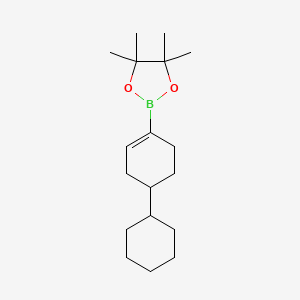
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
